Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
CAS No.: 885278-69-3
Cat. No.: VC2831198
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885278-69-3 |
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Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate |
Standard InChI | InChI=1S/C14H15NO2S/c1-3-10-5-7-11(8-6-10)13-15-12(9-18-13)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
Standard InChI Key | VZKQGDPMMDOKOS-UHFFFAOYSA-N |
SMILES | CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC |
Canonical SMILES | CCC1=CC=C(C=C1)C2=NC(=CS2)C(=O)OCC |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Chemical Identifiers
Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate is known by several systematic and common names in chemical literature. The compound is precisely identified through multiple chemical database identifiers, as detailed in Table 1.
Table 1: Chemical Identifiers of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate
Identifier | Value |
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CAS Number | 885278-69-3 |
PubChem CID | 53407520 |
Molecular Formula | C14H15NO2S |
Molecular Weight | 261.34 g/mol |
IUPAC Name | ethyl 2-(4-ethylphenyl)-1,3-thiazole-4-carboxylate |
Alternative Names | 2-(4-ETHYL-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER; Ethyl 2-(4-ethylphenyl)-4-thiazolecarboxylate |
European Community (EC) Number | 811-394-6 |
InChIKey | VZKQGDPMMDOKOS-UHFFFAOYSA-N |
The compound is registered with the CAS number 885278-69-3 and is formally identified in the European chemical regulatory framework with EC number 811-394-6 .
Structural Features
The chemical structure of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate consists of three primary components:
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A thiazole heterocyclic core (a five-membered ring containing nitrogen and sulfur atoms)
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A 4-ethylphenyl substituent at the 2-position of the thiazole ring
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An ethyl carboxylate group at the 4-position of the thiazole ring
This structural arrangement can be represented by the chemical formula C14H15NO2S, with a molecular weight of 261.34 g/mol . The compound contains important functional groups including the thiazole ring, which is known for conferring diverse biological activities to molecules containing this moiety.
Chemical Representation
The molecular structure can be represented using several chemical notations, including:
These representations provide standardized descriptions of the compound's structure that can be used in chemical databases and computational chemistry applications.
Synthesis Methods
Related Synthesis Procedures
The synthesis of similar compounds, such as ethyl 2-aminothiazole-4-carboxylate derivatives, provides valuable insight into potential synthetic routes. One such method involves:
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Preparation of ethyl 2-aminothiazole-4-carboxylate by refluxing ethyl bromopyruvate (2 mol) with thiourea (3 mol) in ethanol for 24 hours .
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Monitoring reaction progress via thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system .
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Post-reaction processing including cooling, concentration, addition to ice water, and basification to pH 10 with 2M NaOH .
For the synthesis of substituted thiazoles similar to our target compound, a related approach might involve reacting an appropriate thioamide (potentially 4-ethylbenzothioamide) with an α-halocarbonyl compound like ethyl bromopyruvate.
Another relevant synthetic approach is demonstrated in the preparation of ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, which utilizes a Hantzsch reaction between pyridine-4-carbothioamide and ethyl-2-chloro-acetyl-acetate . This approach could be modified for the synthesis of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate by substituting appropriate starting materials.
Biological Significance and Applications
Research and Development Applications
Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate has potential significance in several research and development contexts:
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As a building block for the synthesis of more complex bioactive molecules
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In structure-activity relationship studies investigating the impact of structural modifications on biological activity
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As a reference standard for analytical methods
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In drug discovery programs targeting various therapeutic applications
The versatility of this compound makes it valuable in both academic research and pharmaceutical development contexts, where the thiazole moiety continues to be an important pharmacophore in drug design.
Structural Comparisons
Comparison with Related Compounds
Comparing Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate with structurally similar compounds provides valuable insights into the structural diversity and potential structure-activity relationships within this chemical class.
Table 2: Comparison of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate with Related Thiazole Derivatives
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate | 885278-69-3 | C14H15NO2S | 261.34 | Reference compound with 4-ethylphenyl at 2-position |
Ethyl 2-(3,4-dimethylphenyl)thiazole-4-carboxylate | 885279-24-3 | C14H15NO2S | 261.34 | 3,4-dimethylphenyl instead of 4-ethylphenyl substituent |
Ethyl 2-aminothiazole-4-carboxylate | Not specified | C6H8N2O2S | ~172.2 (calculated) | Amino group instead of phenyl substituent |
The primary structural variations among these compounds involve modifications to the substituent at the 2-position of the thiazole ring. Such modifications can significantly influence the physicochemical properties, biological activities, and potential applications of these compounds.
Structure-Activity Considerations
The structural features of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate that potentially contribute to its biological activities include:
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The thiazole ring: This heterocyclic structure is often associated with diverse pharmacological activities and serves as an important pharmacophore in many drugs
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The 4-ethylphenyl group: This aromatic substituent may enhance binding interactions with biological targets through hydrophobic interactions and π-stacking
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The carboxylate ester group: This functional group can serve as a hydrogen bond acceptor and may be subject to enzymatic hydrolysis in biological systems
Analytical Methods
Identification and Characterization Techniques
The identification and characterization of Ethyl 2-(4-ethylphenyl)thiazole-4-carboxylate typically employ a combination of analytical techniques:
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Chromatographic methods:
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Spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
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Infrared (IR) spectroscopy for functional group identification
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These analytical techniques provide complementary information that collectively enables definitive identification and characterization of the compound.
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